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Abstract
Icanbelimod (formerly CBP-307) is a novel, orally administered, selective sphingosine-1-

phosphate receptor 1 (S1P1) modulator developed by Connect Biopharma. Discovered through

their proprietary Immune Modulation Technology Platform, icanbelimod has demonstrated

potent and selective S1P1 agonism, leading to the sequestration of lymphocytes within lymph

nodes and a subsequent reduction in circulating lymphocytes. This mechanism of action holds

significant therapeutic potential for various T-cell-driven inflammatory diseases. This technical

guide provides a comprehensive overview of the discovery, preclinical development, and

clinical evaluation of icanbelimod, with a focus on its pharmacological properties, experimental

methodologies, and clinical trial findings in healthy volunteers and patients with ulcerative

colitis.

Introduction
Sphingosine-1-phosphate (S1P) receptor modulators are a class of immunomodulatory drugs

that have shown significant efficacy in the treatment of autoimmune diseases.[1] The first-in-

class S1P receptor modulator, fingolimod, gained regulatory approval for multiple sclerosis,

validating the therapeutic potential of this target.[1] However, non-selective S1P receptor

modulators can be associated with side effects such as bradycardia, which are linked to activity

at S1P3 receptors.[2] This has driven the development of next-generation, selective S1P1
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receptor modulators with improved safety profiles. Icanbelimod was designed to be a highly

potent and selective S1P1 agonist with the aim of providing a favorable risk-benefit profile.[2]

Discovery and Preclinical Development
Icanbelimod was discovered by Connect Biopharma utilizing their proprietary Immune

Modulation Technology Platform.[3] This platform is a high-throughput screening system based

on the biology of T-cell function, designed to rapidly identify molecules that target clinically

validated disease pathways. While specific details of the screening cascade for icanbelimod
are not publicly disclosed, the general approach for identifying selective S1P1 modulators

involves screening compound libraries in cell-based assays expressing human S1P receptors

to identify potent S1P1 agonists with minimal activity at other S1P receptor subtypes,

particularly S1P3.

Preclinical Pharmacology
Preclinical studies in animal models were conducted to establish the pharmacokinetics,

pharmacodynamics, and safety profile of icanbelimod.

Pharmacodynamics: In vivo studies in rats demonstrated a dose-dependent reduction in

peripheral blood lymphocyte counts of over 50%. Notably, icanbelimod exhibited a short

elimination half-life of 5.3 hours in rats, suggesting a rapid recovery of lymphocyte counts upon

discontinuation of the drug.

Toxicology: Repeat-dose toxicology studies in rats and dogs established the no-observed-

adverse-effect level (NOAEL) at 1 mg/kg in both species. The minimal efficacious dose for

lymphocyte reduction in rats was 0.01 mg/kg.

Chemistry, Manufacturing, and Controls (CMC)
Icanbelimod, with the chemical name 1-(2-fluoro-4-(5-(4-isobutylphenyl)-1, 2, 4-oxadiazol-3-yl)

benzyl)azetidine-3-carboxylic acid hemihydrate, is an orally administered small molecule.

Detailed information regarding the manufacturing process, quality control, and formulation is

proprietary to the manufacturer.

Mechanism of Action: S1P1 Receptor Modulation
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Icanbelimod is a selective agonist of the S1P1 receptor, a G-protein coupled receptor (GPCR).

The binding of icanbelimod to S1P1 on lymphocytes induces receptor internalization. This

process renders the lymphocytes unresponsive to the endogenous S1P gradient that is

necessary for their egress from secondary lymphoid organs. By trapping lymphocytes in the

lymph nodes, icanbelimod reduces the number of circulating lymphocytes, thereby limiting

their infiltration into inflamed tissues.

The downstream signaling of S1P1 activation by icanbelimod involves the Gαi subunit of the

G-protein complex. This signaling, in conjunction with β-arrestin recruitment, is crucial for the

efficient internalization of the S1P1 receptor and the subsequent reduction in circulating

lymphocytes.
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Figure 1: Icanbelimod Signaling Pathway.

Clinical Development
Icanbelimod has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety,

tolerability, pharmacokinetics, and efficacy.

Phase 1 Clinical Trial (NCT02280434)
A randomized, double-blind, placebo-controlled, dose-escalation study was conducted in

healthy male volunteers in Australia. The study assessed single ascending doses (SAD) and

multiple ascending doses (MAD) of icanbelimod.
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Study Design: The trial consisted of a SAD phase with four cohorts (0.1 mg, 0.25 mg, 0.5

mg, and 2.5 mg) and a MAD phase with two cohorts (0.15 mg and 0.25 mg) administered

once daily for 28 days.

Pharmacokinetic (PK) Analysis: Plasma concentrations of icanbelimod were measured at

various time points to determine key PK parameters including Cmax, Tmax, AUC, and half-

life.

Pharmacodynamic (PD) Analysis: Absolute lymphocyte counts were measured to assess the

biological activity of icanbelimod.

Safety Assessments: Safety was monitored through the recording of adverse events (AEs),

vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
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Figure 2: Phase 1 Clinical Trial Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b611906?utm_src=pdf-body
https://www.benchchem.com/product/b611906?utm_src=pdf-body
https://www.benchchem.com/product/b611906?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetics: Icanbelimod was rapidly absorbed with a time to maximum concentration

(Tmax) of 4-7 hours. Exposure (Cmax and AUC) increased in a dose-dependent manner. The

mean terminal half-life was approximately 25.2 hours.

Table 1: Pharmacokinetic Parameters of Icanbelimod in Healthy Volunteers (Single Dose)

Dose Cmax (ng/mL) Tmax (hr)
AUC
(ng*hr/mL)

t1/2 (hr)

0.1 mg 1.2 ± 0.4 7.3 ± 2.2 34.9 ± 10.1 25.2 ± 5.9

0.25 mg 3.1 ± 0.8 6.0 ± 1.8 98.7 ± 23.5 25.2 ± 5.9

0.5 mg 6.5 ± 1.7 5.0 ± 1.3 211.1 ± 55.4 25.2 ± 5.9

2.5 mg 28.9 ± 7.9 5.3 ± 1.5 899.7 ± 245.6 25.2 ± 5.9

Pharmacodynamics: Icanbelimod induced a rapid, dose-dependent reduction in circulating

lymphocyte counts.

Table 2: Mean Maximal Lymphocyte Reduction from Baseline (Single Dose)

Dose Maximal Lymphocyte Reduction

0.1 mg 11%

0.25 mg 40%

0.5 mg 71%

2.5 mg 77%

In the MAD cohorts, lymphocyte counts reached a steady state by day 14, with reductions of

49% for the 0.15 mg dose and 75% for the 0.25 mg dose. Lymphocyte counts returned to

baseline within one week of treatment discontinuation.

Safety: Icanbelimod was generally well-tolerated at doses up to 0.5 mg. The most common

treatment-emergent adverse events (TEAEs) were headache and dizziness. Transient

bradycardia was observed, particularly at the 2.5 mg dose.
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Phase 2 Clinical Trial in Ulcerative Colitis (CN002)
A multicenter, randomized, double-blind, placebo-controlled Phase 2 study was conducted to

evaluate the efficacy and safety of icanbelimod in adult patients with moderate-to-severe

ulcerative colitis.

Study Design: The trial included a 12-week induction period followed by a 36-week

maintenance period. A total of 145 patients were randomized to receive icanbelimod (0.1

mg or 0.2 mg) or placebo once daily.

Efficacy Endpoints: The primary endpoint was the change from baseline in the adapted Mayo

score at week 12. Key secondary endpoints included clinical remission and clinical response.

Endoscopic Assessment: Endoscopic improvement was assessed using the Mayo

endoscopic subscore.

Safety Monitoring: Safety was assessed through the monitoring of AEs, laboratory

parameters, and vital signs.

Efficacy: At week 12, the 0.2 mg dose of icanbelimod showed a statistically significant

improvement in clinical remission and clinical response compared to placebo. During the 36-

week maintenance period, 80% of patients who achieved clinical remission at week 12

maintained it through week 48.

Table 3: Key Efficacy Outcomes in the Phase 2 Ulcerative Colitis Trial (Week 48)

Outcome Icanbelimod 0.2 mg

Maintained Clinical Remission 80%

Achieved Clinical Remission (from clinical

response at week 12)
57%

Completed Maintenance Period 86%

Safety: Icanbelimod was well-tolerated over the 48-week study period. The frequency of

TEAEs was similar between the icanbelimod and placebo groups, with most being mild to

moderate in severity. No new safety signals were identified.
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Conclusion
Icanbelimod is a potent and selective S1P1 receptor modulator with a well-defined mechanism

of action that leads to a reversible reduction in circulating lymphocytes. Preclinical and clinical

data have demonstrated its potential as a therapeutic agent for T-cell-mediated inflammatory

diseases. The Phase 1 trial established a favorable pharmacokinetic and pharmacodynamic

profile, while the Phase 2 trial in ulcerative colitis provided evidence of clinical efficacy and a

good safety profile. Further clinical development, including registrational trials, is anticipated to

further delineate the therapeutic role of icanbelimod in the management of ulcerative colitis

and potentially other autoimmune disorders. Connect Biopharma is actively seeking strategic

partnerships to advance the development of icanbelimod.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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